molecular formula C16H13NO3S B4569525 (5E)-3-ethyl-5-[(5-phenylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione

(5E)-3-ethyl-5-[(5-phenylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B4569525
M. Wt: 299.3 g/mol
InChI Key: DLZCCBYACUFKTG-GXDHUFHOSA-N
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Description

(5E)-3-ethyl-5-[(5-phenylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C16H13NO3S and its molecular weight is 299.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3-ethyl-5-[(5-phenyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione is 299.06161445 g/mol and the complexity rating of the compound is 456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structure-Activity Relationship Studies

A series of analogs related to thiazolidine-2,4-diones, including the focus compound, were synthesized to explore their potential as ERK1/2 substrate-specific inhibitors. This research highlighted the importance of substituent positioning on the phenyl ring for enhancing biological activities such as cell proliferation inhibition and apoptosis induction. Such insights are crucial for developing new therapeutic agents targeting specific cellular pathways (Li et al., 2009).

Microwave-Assisted Synthetic Approaches

The impact of microwave irradiation on the synthesis of compounds, including those with the thiazolidine-2,4-dione backbone, was examined. Microwave-assisted conditions were found to significantly shorten reaction times and increase yields compared to conventional methods. This research underscores the efficiency of microwave irradiation in synthesizing complex molecules, potentially offering a greener and more efficient pathway for chemical synthesis (Rábarová et al., 2004).

Antimicrobial Activity

A series of thiazolidine-2,4-dione derivatives was synthesized to assess their antimicrobial properties. These compounds showed promising in vitro antibacterial activity against gram-positive bacteria, with one compound being particularly potent. This suggests the potential of thiazolidine-2,4-diones as a scaffold for developing new antibacterial agents (Prakash et al., 2011).

Chemoselectivity in Reactions

Studies on the chemoselectivity of reactions involving thiazolidine-2,4-dione derivatives revealed specific pathways leading to various functionalized products. These findings provide valuable information for designing synthetic strategies and understanding the reactivity patterns of thiazolidine-2,4-diones, which can be applied in the synthesis of biologically active molecules (Seyfried et al., 2009).

Corrosion Inhibition

Thiazolidinedione derivatives have also been explored as corrosion inhibitors for mild steel in acidic environments. This research demonstrated the potential of these compounds to efficiently protect metal surfaces, highlighting their practical applications beyond biological activity (Yadav et al., 2015).

Properties

IUPAC Name

(5E)-3-ethyl-5-[(5-phenylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S/c1-2-17-15(18)14(21-16(17)19)10-12-8-9-13(20-12)11-6-4-3-5-7-11/h3-10H,2H2,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZCCBYACUFKTG-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=CC=C3)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-3-ethyl-5-[(5-phenylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.